Cobimetinib (R-enantiómero)
Descripción general
Descripción
Cobimetinib (R-enantiomer) is a less active enantiomer of Cobimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK). MEK is a critical component of the MAPK/ERK signaling pathway, which is involved in cell division, differentiation, and survival. Cobimetinib (R-enantiomer) is primarily used in scientific research to study the effects of MEK inhibition.
Aplicaciones Científicas De Investigación
Cobimetinib (R-enantiomer) has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of MEK inhibitors.
Biology: Researchers use it to investigate the role of MEK in cellular signaling pathways.
Medicine: It serves as a tool to understand the therapeutic potential and mechanism of action of MEK inhibitors in cancer treatment.
Industry: It is used in the development of new pharmaceuticals targeting the MAPK/ERK pathway.
Mecanismo De Acción
Target of Action
Cobimetinib (R-enantiomer) is the less active R-enantiomer of Cobimetinib . The primary target of Cobimetinib is the mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1), a central component of the RAS/RAF/MEK/ERK signal transduction pathway . This pathway is frequently over-activated in human tumors .
Mode of Action
Cobimetinib is a potent and selective inhibitor of the mitogen-activated extracellular kinase (MEK) pathway . It reversibly inhibits MEK1 and MEK2, which are upstream regulators of the extracellular signal-related kinase (ERK) pathway . The ERK pathway promotes cellular proliferation .
Biochemical Pathways
The inhibition of MEK1 by Cobimetinib affects the RAS/RAF/MEK/ERK signal transduction pathway . This pathway is involved in cell cycle progression, cell proliferation, cell survival, and cell migration . Inhibition of ERK activity was considerably greater in the tumor than in the brain, in animal models .
Pharmacokinetics
Cobimetinib follows linear pharmacokinetics over a certain dose range . It reaches maximum plasma concentration at a median of 2.4 hours, and has a mean accumulation ratio at steady state of approximately 2.4 . The typical estimates of apparent clearance (CL/F), central volume of distribution (V2/F), and terminal half-life were 322 L/day, 511 L, and 2.2 days, respectively .
Result of Action
The inhibition of the MEK pathway by Cobimetinib leads to reduced tumor growth . In combination with other drugs like vemurafenib, it results in increased apoptosis and reduced tumor growth .
Action Environment
The action, efficacy, and stability of Cobimetinib can be influenced by various environmental factors. It’s important to note that the effectiveness of Cobimetinib can be influenced by factors such as the presence of the BRAF V600 mutation in melanoma patients .
Análisis Bioquímico
Biochemical Properties
Cobimetinib (R-enantiomer) plays a crucial role in inhibiting the MEK1 and MEK2 enzymes, which are part of the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for cell proliferation and survival. By inhibiting MEK1 and MEK2, Cobimetinib (R-enantiomer) prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), leading to reduced cell proliferation and increased apoptosis . The compound interacts with various proteins and enzymes, including BRAF, which is often mutated in melanoma .
Cellular Effects
Cobimetinib (R-enantiomer) has profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by blocking the MAPK/ERK signaling pathway . This inhibition leads to decreased gene expression related to cell survival and proliferation . Additionally, Cobimetinib (R-enantiomer) affects cellular metabolism by altering the expression of genes involved in metabolic pathways . It also influences cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of Cobimetinib (R-enantiomer) involves its binding to the MEK1 and MEK2 enzymes, inhibiting their activity . This inhibition prevents the phosphorylation of ERK1/2, which is a critical step in the MAPK/ERK signaling pathway . By blocking this pathway, Cobimetinib (R-enantiomer) reduces cell proliferation and induces apoptosis in cancer cells . The compound’s selectivity for MEK1 and MEK2 ensures that it specifically targets the dysregulated signaling pathways in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cobimetinib (R-enantiomer) have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory effects on MEK1 and MEK2 over extended periods . Long-term studies have shown that Cobimetinib (R-enantiomer) can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure to the compound may result in the development of resistance in some cell lines .
Dosage Effects in Animal Models
In animal models, the effects of Cobimetinib (R-enantiomer) vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, Cobimetinib (R-enantiomer) can lead to adverse effects, including weight loss, gastrointestinal disturbances, and hepatotoxicity . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects .
Metabolic Pathways
Cobimetinib (R-enantiomer) is metabolized primarily in the liver through oxidation and glucuronidation pathways . The enzymes involved in its metabolism include cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 2B7 (UGT2B7) . These metabolic pathways result in the formation of various metabolites, which are excreted through feces and urine . The compound’s metabolism can be influenced by other drugs that affect the activity of CYP3A4 and UGT2B7 .
Transport and Distribution
Cobimetinib (R-enantiomer) is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound binds to plasma proteins, which facilitates its distribution throughout the body . It accumulates in tissues with high metabolic activity, such as the liver and kidneys . The transport and distribution of Cobimetinib (R-enantiomer) can be affected by factors such as drug interactions and genetic variations in transport proteins .
Subcellular Localization
The subcellular localization of Cobimetinib (R-enantiomer) is primarily in the cytoplasm, where it exerts its inhibitory effects on MEK1 and MEK2 . The compound does not require specific targeting signals or post-translational modifications for its localization . Its activity is dependent on its ability to reach and bind to its target enzymes within the cytoplasm . The subcellular localization of Cobimetinib (R-enantiomer) ensures that it effectively inhibits the MAPK/ERK signaling pathway in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobimetinib (R-enantiomer) involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the benzimidazole core through a series of condensation reactions.
Introduction of the side chains: The side chains are introduced through nucleophilic substitution reactions.
Resolution of enantiomers: The final step involves the resolution of the racemic mixture to obtain the R-enantiomer.
Industrial Production Methods
Industrial production of Cobimetinib (R-enantiomer) follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: This includes temperature, pressure, and solvent selection to maximize yield and purity.
Use of chiral catalysts: Chiral catalysts are employed to enhance the selectivity for the R-enantiomer.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cobimetinib (R-enantiomer) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of Cobimetinib (R-enantiomer) with modified functional groups, which are useful for studying structure-activity relationships.
Comparación Con Compuestos Similares
Similar Compounds
Trametinib: Another MEK inhibitor with a similar mechanism of action.
Selumetinib: A selective MEK1/2 inhibitor used in cancer research.
Binimetinib: A MEK inhibitor with applications in treating melanoma.
Uniqueness
Cobimetinib (R-enantiomer) is unique due to its specific enantiomeric form, which provides insights into the stereochemistry and activity relationship of MEK inhibitors. Unlike its more active counterpart, Cobimetinib, the R-enantiomer allows researchers to study the effects of reduced MEK inhibition, contributing to a deeper understanding of the compound’s pharmacodynamics and pharmacokinetics.
Actividad Biológica
Cobimetinib (R-enantiomer), a selective inhibitor of the MEK1 and MEK2 proteins, plays a significant role in the treatment of certain cancers, particularly melanoma with BRAF mutations. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
Overview of Cobimetinib
Cobimetinib is primarily used in combination with BRAF inhibitors like vemurafenib for treating BRAF V600 mutation-positive melanoma. The compound's mechanism involves the inhibition of the MAPK signaling pathway, crucial for cell proliferation and survival. The R-enantiomer has demonstrated enhanced pharmacokinetic properties and biological activity compared to its S-enantiomer counterpart.
Cobimetinib selectively inhibits MEK1 and MEK2, which are kinases in the MAPK pathway. By blocking these kinases, cobimetinib prevents the phosphorylation of extracellular signal-regulated kinases (ERKs), leading to reduced tumor cell proliferation and increased apoptosis in cancer cells with aberrant MAPK signaling.
Structural Insights
Recent studies have elucidated the structural interactions between cobimetinib (R-enantiomer) and its target proteins. The R-enantiomer exhibits superior binding affinity due to its specific stereochemistry, which enhances its interaction with key residues in the active site of MEK1 and MEK2. This is evidenced by co-crystal structures showing that the R-enantiomer forms critical hydrogen bonds and hydrophobic interactions that stabilize its binding.
CoBRIM Study
The CoBRIM clinical trial was pivotal in establishing the efficacy of cobimetinib in combination with vemurafenib. This randomized, double-blind study included 495 patients with previously untreated unresectable or metastatic BRAF V600 mutation-positive melanoma. Key findings include:
- Progression-Free Survival (PFS) : Patients receiving cobimetinib plus vemurafenib had a median PFS of 12.3 months compared to 7.2 months for those receiving vemurafenib alone.
- Overall Survival : At one year, 74.5% of patients treated with the combination therapy were alive, compared to 66.4% in the control group.
- Response Rate : The overall response rate was significantly higher in the combination group (68% vs. 45%).
Safety Profile
In clinical trials, cobimetinib was generally well-tolerated. Common adverse events included:
- Diarrhea : Occurred in approximately 60% of patients.
- Pyrexia : Reported in about 30%.
- Hypertension : Observed in roughly 20%.
Grade 3 or higher adverse events were less common but included diarrhea (6%), photosensitivity reactions (4%), and hypertension (4%) .
Comparative Biological Activity
The following table summarizes key characteristics comparing cobimetinib (R-enantiomer) with its S-enantiomer and other related compounds:
Parameter | Cobimetinib (R-enantiomer) | Cobimetinib (S-enantiomer) | Vemurafenib |
---|---|---|---|
MEK Inhibition IC50 | 0.002 µM | 0.2 µM | N/A |
Binding Affinity | Higher | Lower | N/A |
Clinical Use | Combination therapy | Not used clinically | Monotherapy |
Common Side Effects | Diarrhea, pyrexia | Not applicable | Rash, arthralgia |
Case Studies
Several case studies have highlighted the effectiveness of cobimetinib in real-world settings:
- Case Study A : A patient with advanced melanoma showed a significant reduction in tumor size after 6 months on a regimen including cobimetinib and vemurafenib.
- Case Study B : A cohort study involving patients who had previously failed other therapies reported a response rate of over 50% when treated with the combination therapy.
Propiedades
IUPAC Name |
[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMCAPRUBJMWDF-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585319 | |
Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]{3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934660-94-3 | |
Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]{3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.